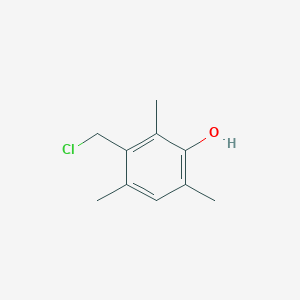

3-(Chloromethyl)-2,4,6-trimethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

99187-90-3 |

|---|---|

Molecular Formula |

C10H13ClO |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-(chloromethyl)-2,4,6-trimethylphenol |

InChI |

InChI=1S/C10H13ClO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3 |

InChI Key |

VBICPCDXWOGCSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1CCl)C)O)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Chloromethyl 2,4,6 Trimethylphenol

Direct Chloromethylation of 2,4,6-Trimethylphenol (B147578) (Mesitol)

The most common route to 3-(chloromethyl)-2,4,6-trimethylphenol involves the direct introduction of a chloromethyl group onto the mesitol ring.

Formaldehyde (B43269) and Hydrochloric Acid-Mediated Approaches to Chloromethylation

The classical method for chloromethylation is the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org In this reaction, formaldehyde is protonated under acidic conditions, making its carbonyl carbon highly electrophilic. The aromatic π-electrons of mesitol then attack the activated formaldehyde, leading to the formation of a hydroxymethyl derivative after rearomatization. wikipedia.org This intermediate is subsequently converted to the final chloromethylated product. wikipedia.org The reaction of formaldehyde with hydrogen chloride can be complex and is not fully agreed upon by all scientists. quora.com

The combination of formaldehyde and hydrochloric acid has been used in various applications, including as a histochemical method for detecting tryptophan residues in proteins and peptides. nih.gov

Regioselectivity and Yield Optimization in Phenolic Chloromethylation

The substitution pattern of the starting phenol (B47542) significantly influences the regioselectivity of chloromethylation. In the case of mesitol (2,4,6-trimethylphenol), the ortho and para positions to the hydroxyl group are blocked by methyl groups. wikipedia.orgnist.govnih.gov This steric hindrance directs the electrophilic attack of the chloromethylating agent to the meta position, resulting in the formation of this compound.

Optimizing the yield and selectivity of chloromethylation reactions is a key area of research. For instance, the use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, has been shown to improve the selectivity of chloromethylation in alkylbenzenes. google.com While highly activated phenols can undergo further uncontrolled alkylation, leading to byproducts, careful control of reaction conditions can mitigate these side reactions. wikipedia.org

Alternative Synthetic Routes to Chloromethylated Phenolic Scaffolds

While direct chloromethylation is prevalent, alternative strategies exist for synthesizing chloromethylated phenols. One approach involves the use of chloromethyl methyl ether as the chloromethylating agent, particularly for deactivated substrates. wikipedia.org Another strategy for creating substituted phenols involves the derivatization of more complex starting materials. nih.gov The synthesis of various substituted phenols can be achieved through methods such as metal-catalyzed cross-coupling reactions and nucleophilic or electrophilic aromatic substitutions. nih.gov

For instance, methods for synthesizing meta-substituted phenols have been developed to overcome the typical ortho-para directing effects of the hydroxyl group. researchgate.net Additionally, processes for preparing other trimethylphenols, such as 2,3,6-trimethylphenol, have been developed through the catalytic alkylation of cresols or the reaction of diethyl ketone with an aminovinyl methyl ketone. google.comgoogle.com

Mechanistic Investigations of Chloromethylation Reactions in Hindered Phenols

The mechanism of the Blanc chloromethylation involves the in-situ formation of a reactive electrophile from formaldehyde and hydrogen chloride. wikipedia.org The electrophilic species is often considered to be a (chloromethyl)oxonium cation or a chlorocarbenium cation, especially in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org

For sterically hindered phenols like mesitol, the bulky methyl groups at the ortho and para positions play a crucial role in directing the incoming electrophile to the less hindered meta position. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution, while the steric hindrance dictates the final regiochemical outcome. The stability of the intermediate carbocation (the sigma complex) also influences the reaction pathway. The substitution at the meta position, while electronically less favored than ortho or para substitution, becomes the predominant pathway due to the significant steric barriers at the other positions.

Chemical Reactivity and Derivatization Strategies of 3 Chloromethyl 2,4,6 Trimethylphenol

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most prominent feature of 3-(chloromethyl)-2,4,6-trimethylphenol is the benzylic chloride on the C3-methyl substituent. This group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions (SN1 and SN2 type), allowing for the introduction of a diverse range of functionalities.

Synthesis of Phenolic Ethers via Methoxylation and Alkoxylation

The chloromethyl group is readily converted into an alkoxymethyl group through reaction with alcohols or alkoxides. This Williamson-ether-synthesis-type reaction is a common strategy for modifying the compound's structure. For instance, the reaction with alkoxides, such as potassium 2-(allyloxy)ethoxide, proceeds efficiently to displace the chloride and form a new carbon-oxygen bond.

A study on the related compound, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, demonstrated that coupling with 2-(allyloxy)ethanol can be achieved using potassium hydroxide (B78521) in excess alcohol as the solvent at elevated temperatures (e.g., 70 °C) beilstein-journals.org. This reaction yields the corresponding ether, 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid beilstein-journals.org. By analogy, a similar approach can be employed for this compound to produce a variety of phenolic ethers.

Table 1: Representative Alkoxylation Reaction

| Electrophile | Nucleophile/Solvent | Base | Product | Ref |

|---|

Exploration of Diverse Nucleophilic Reactants and Reaction Conditions

The reactivity of the chloromethyl group extends beyond oxygen nucleophiles to include nitrogen, sulfur, and carbon nucleophiles, opening pathways to a wide variety of derivatives.

Nitrogen Nucleophiles: Primary and secondary amines can react with the chloromethyl group to form the corresponding aminomethyl derivatives. For example, the synthesis of a Schiff base, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, involves the displacement of a chloride from a chloromethylated phenol (B47542) by an amine, in this case, 2,4,6-trimethylphenylamine nih.govnih.gov. These reactions are often facilitated by a base, such as diisopropylethylamine (DIEA) or potassium carbonate, to neutralize the HCl generated nih.gov.

Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles for displacing the benzylic chloride, leading to the formation of thioethers. These reactions typically proceed under basic conditions.

Carbon Nucleophiles: The introduction of a trifluoromethyl (CF3) group, a valuable moiety in medicinal and materials chemistry, can be achieved using reagents like (trifluoromethyl)trimethylsilane (B129416) (Ruppert's reagent) in the presence of an initiator researchgate.net.

The choice of reaction conditions, particularly the solvent and base, is crucial for controlling the outcome of these nucleophilic substitution reactions.

Table 2: Examples of Nucleophilic Substitution with Diverse Reactants

| Nucleophile Type | Example Nucleophile | Base/Conditions | Product Type |

|---|---|---|---|

| Nitrogen | 2,4,6-Trimethylphenylamine | Reflux in ethanol | Aminomethyl derivative nih.govnih.gov |

| Nitrogen | sec-Butyl amine | DIEA, 75°C | N-Substituted aminomethyl derivative nih.gov |

| Sulfur | 3-Methylbutane-2-thiol | DIEA, r.t. | Thioether derivative nih.gov |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification, allowing for the formation of esters and ethers, as well as participating in oxidative transformations.

Esterification and Etherification of the Phenol Nucleus

The hydroxyl group can be acylated to form esters or alkylated to form ethers.

Esterification: The reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding phenolic esters. For the structurally related 2,4,6-trimethylphenol (B147578), esterification with reagents like pentafluorobenzoyl chloride has been documented, forming 2,4,6-trimethylphenol, pentafluorobenzoyl ester nist.gov. Similarly, reaction with 2,4,6-trimethylbenzoic acid can produce the corresponding ester chemicalbook.com. These reactions highlight a standard method for derivatizing the phenolic hydroxyl.

Etherification: Etherification of the phenolic -OH can be achieved under various conditions. For instance, acid-catalyzed etherification using 1,2-dimethoxyethane (B42094) has been shown to be effective for converting hydroxyl compounds into their corresponding methyl ethers rsc.org.

Oxidative Transformations of the Phenolic Scaffold

The electron-rich trimethyl-substituted phenol ring is susceptible to oxidation, leading to a variety of products, including quinones and coupled dimers.

Oxidation of the Ring: The oxidation of the closely related 2,4,6-trimethylphenol (TMP) has been studied in detail. Oxidation with iron(III) aquacomplexes leads to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol, which can be further oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) rsc.org. Another method involves oxidative dearomatization using dimethyldioxirane (B1199080) (generated from Oxone® and acetone) to yield ortho-quinols researchgate.net. These transformations suggest that the chloromethyl derivative would undergo similar oxidative processes, potentially influenced by the C3-substituent.

Oxidative Coupling: Phenols can undergo oxidative coupling to form C-C or C-O bonded dimers and polymers. For substrates like 2,4,6-trimethylphenol, where the ortho and para positions are blocked by methyl groups, oxidation can lead to the formation of stilbene (B7821643) quinone derivatives google.com. This type of reaction typically involves an oxidant and often a catalyst. Metal-free oxidative cross-coupling reactions, mediated by sulfoxides, have also been developed, allowing for the selective coupling of phenols with other nucleophiles soton.ac.uk. These methods provide a pathway to complex biaryl and polyaryl structures.

Table 3: Products of Oxidative Transformations of Trimethylphenols

| Starting Material | Reagent/Conditions | Key Product(s) | Ref |

|---|---|---|---|

| 2,4,6-Trimethylphenol | Fe(III) aquacomplexes | 2,6-Dimethyl-4-(hydroxymethyl)phenol, 3,5-Dimethyl-4-hydroxybenzaldehyde | rsc.org |

| 2,4,6-Trimethylphenol | Dimethyldioxirane | ortho-Quinol | researchgate.net |

| 2,4,6-Trimethylphenol | Oxidative coupling conditions | Stilbene quinone derivative | google.com |

Electrophilic Aromatic Substitution Reactions on the Trimethylphenol Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl group and the three methyl groups. The directing effects of these substituents are synergistic. The hydroxyl group is a strong ortho, para-director. The methyl groups at C2, C4, and C6 are also ortho, para-directing activators. The chloromethyl group at C3 is considered a weakly deactivating, ortho, para-director.

In this compound, the positions ortho (C2, C6) and para (C4) to the hydroxyl group are already substituted with methyl groups. The remaining unsubstituted position is C5. The directing groups will influence substitution at this site. The hydroxyl group (ortho to C5), the C4-methyl group (ortho to C5), and the C6-methyl group (para to C5) all activate the C5 position for electrophilic attack.

Evidence for further substitution on such a ring comes from the existence of 3,5-bis(chloromethyl)-2,4,6-trimethylphenol (B3342801) echemi.com. This compound would be formed via an electrophilic chloromethylation reaction on this compound, with the electrophile attacking the available C5 position. This demonstrates the high reactivity of the remaining unsubstituted carbon on the aromatic ring. Other electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would also be expected to occur regioselectively at the C5 position.

Reaction Kinetics and Thermodynamic Studies of Transformations

Direct kinetic and thermodynamic data for this compound are scarce. However, research on the closely related compound 2,4,6-trimethylphenol (TMP) provides significant insights into the reactivity of the substituted phenol ring.

A key study investigated the oxidation of TMP by iron(III) aquacomplexes, revealing a clear, sequential reaction pathway. rsc.org The research demonstrated that TMP is efficiently oxidized in the presence of Fe(III), with the process being directly linked to the concentration of the monomeric species {Fe(H₂O)₅(OH)}²⁺. rsc.org This suggests that this specific iron complex is the primary reactant initiating the transformation.

The oxidation process proceeds through a distinct sequence of products. High-performance liquid chromatography (HPLC) analysis identified two primary degradation products, which accounted for 100% of the initial TMP transformation. rsc.org The reaction follows a sequential pathway where TMP is first converted to an intermediate alcohol, which is then further oxidized to an aldehyde. rsc.org

Reaction Sequence: 2,4,6-trimethylphenol (TMP) → 2,6-dimethyl-4-(hydroxymethyl)phenol (P1) → 3,5-dimethyl-4-hydroxybenzaldehyde (P2) rsc.org

The correlation between the disappearance of the first product (P1) and the formation of the second (P2) confirms this stepwise transformation. rsc.org This reaction highlights a potential transformation pathway for the methyl groups on the benzene (B151609) ring of such phenolic compounds.

Table 1: Oxidation Products of 2,4,6-trimethylphenol by Fe(III) Aquacomplexes

Further studies show that 2,4,6-trimethylphenol can also be oxidized by singlet oxygen in aqueous solutions and can act as a probe for reactions catalyzed by enzymes like chloroperoxidase, particularly in the presence of chloride. medchemexpress.com

Degradation Pathways and Environmental Chemical Transformations of Related Chlorophenols

Chlorophenols, as a class, are recognized environmental pollutants, and their fate in the environment is governed by a variety of transformation processes. unl.pt Factors such as the environmental pH, the number of chlorine atoms, and their position on the aromatic ring significantly influence degradation kinetics and mechanisms. unl.pt The primary transformation routes include microbial degradation and abiotic processes like ozonation.

Microbial Degradation Pathways

Bacterial degradation is a crucial mechanism for the natural attenuation of chlorophenols. The process typically begins with hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes, to form chlorocatechols. nih.govnih.gov From this intermediate, the degradation can proceed via two main pathways: ortho-cleavage or meta-cleavage of the aromatic ring. nih.govproquest.com

2-Chlorophenol (2-CP) and 3-Chlorophenol (3-CP) are generally converted to 3-chlorocatechol (B1204754) . nih.gov

4-Chlorophenol (4-CP) is converted to 4-chlorocatechol (B124253) . nih.govproquest.com

The subsequent cleavage of the chlorocatechol ring by dioxygenase enzymes is a critical step. nih.gov However, the meta-cleavage of 3-chlorocatechol can sometimes lead to the formation of "dead-end" metabolites that inactivate the enzymes and halt the degradation process. nih.govproquest.comnih.gov In contrast, some bacterial consortia have demonstrated the ability to completely mineralize these compounds. nih.gov For 4-chlorophenol, degradation can proceed through the formation of 4-chlorocatechol or, alternatively, through a hydroquinone (B1673460) pathway. proquest.com A further pathway for 4-chlorocatechol involves hydroxylation to 1,2,4-benzenetriol with the release of a chloride ion. proquest.com

The degradation of more highly chlorinated phenols, such as 2,4,6-trichlorophenol (2,4,6-TCP) , has also been extensively studied. Specialized bacteria, like Azotobacter sp. and Alcaligenes eutrophus, have been shown to utilize 2,4,6-TCP as their sole source of carbon, achieving complete degradation with a stoichiometric release of chloride ions. unimi.itnih.gov The key intermediate in the degradation of 2,4,6-TCP by some organisms is 2,6-dichlorohydroquinone . nih.gov

Table 2: Common Bacterial Degradation Pathways for Selected Chlorophenols

Abiotic Degradation: Ozonation

Ozonation is an effective chemical process for degrading chlorophenols in water treatment. The reaction pathways and intermediates depend on factors like pH and ozone dosage. nih.govnih.govcapes.gov.br Studies on monochlorophenols show that while the parent compounds are degraded, the process can sometimes lead to the formation of highly toxic, non-chlorinated intermediates like certain carboxylic acids. nih.gov

The degradation of phenol and chlorophenols by ozone often involves hydroxylation of the aromatic ring as an initial step. capes.gov.br Key intermediates identified during the ozonation of chlorophenols include:

Catechol and Hydroquinone

Muconic and Fumaric acids

Malonic and Maleic acids

Oxalic and Formic acids (final products) capes.gov.br

The specific pathway can be dosage-dependent, as shown in the ozonation of 2-chlorophenol, where different reaction kinetics were observed at varying ozone concentrations. nih.gov

Table 3: Identified Intermediates in the Ozonation of Phenol and Chlorophenols

Spectroscopic and Structural Elucidation of 3 Chloromethyl 2,4,6 Trimethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei, NMR provides a detailed blueprint of the atomic connectivity within 3-(Chloromethyl)-2,4,6-trimethylphenol.

Proton NMR (¹H NMR) is fundamental for identifying the number of distinct proton environments, their neighboring protons (multiplicity), and the relative number of protons in each environment (integration). For this compound, the ¹H NMR spectrum is expected to show characteristic signals that confirm the substitution pattern on the phenol (B47542) ring.

The introduction of the chloromethyl group at the C3 position significantly alters the spectrum compared to its precursor, 2,4,6-trimethylphenol (B147578). The precursor exhibits a single aromatic signal for the two equivalent protons at C3 and C5. chemicalbook.com In the product, the C5 proton remains, while the C3 position is now substituted. This leads to a distinct set of signals: a singlet for the lone aromatic proton, a singlet for the newly introduced chloromethyl (CH₂Cl) protons, and separate signals for the non-equivalent methyl groups. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.9-7.1 | Singlet | 1H | Ar-H (at C5) |

| ~4.5-4.8 | Singlet | 2H | -CH₂Cl |

| ~4.5-5.5 | Broad Singlet | 1H | -OH |

| ~2.2-2.4 | Singlet | 9H | 3 x -CH₃ |

(Note: Predicted values are based on standard chemical shift ranges and comparison with similar structures. The three methyl groups may show distinct, albeit closely spaced, singlets upon high-resolution analysis.)

Carbon-13 NMR complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The spectrum would clearly show the presence of the chloromethyl carbon, typically in the range of 40-50 ppm. The aromatic region would display six separate signals for the six carbons of the benzene (B151609) ring, confirming the asymmetric substitution. The chemical shifts of the ring carbons are influenced by the attached groups (-OH, -CH₃, -CH₂Cl). The three methyl carbons would appear in the aliphatic region of the spectrum. Comparing the spectrum to that of the symmetric 2,4,6-trimethylphenol, which shows only four carbon signals, highlights the successful functionalization at the C3 position. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150-155 | C1 (-OH) |

| ~120-140 | C2, C3, C4, C5, C6 (Aromatic) |

| ~40-50 | -CH₂Cl |

| ~15-22 | -CH₃ |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of polar molecules like phenols. For this compound (C₁₀H₁₃ClO, Molecular Weight: 184.67 g/mol ), ESI-MS in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺ at m/z 185. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would result in an additional peak at m/z 187, confirming the presence of a single chlorine atom.

Collision-induced dissociation (CID) experiments can be performed on the molecular ion to induce fragmentation. For halogenated phenols, common fragmentation pathways include the elimination of a halogen atom or hydrogen halide, as well as the loss of carbon monoxide (CO). rsc.orgrsc.org Key fragmentation for this molecule could involve the loss of the chloromethyl radical (•CH₂Cl) or the neutral loss of HCl.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 185/187 | [M+H]⁺ | Protonated molecular ion |

| 149 | [M-HCl]⁺ | Loss of hydrogen chloride |

| 135 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal method for assessing the purity of this compound and confirming its identity. asianpubs.org In a typical analysis, a sample is volatilized and separated on a GC column. Phenolic compounds are amenable to GC analysis, which can effectively separate the target compound from unreacted starting materials (e.g., 2,4,6-trimethylphenol) and any isomeric byproducts. nih.gov

As each compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The resulting mass spectrum provides a fingerprint for identification. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺˙) at m/z 184/186 and a fragmentation pattern that can be compared to library data. The mass spectrum of the precursor, 2,4,6-trimethylphenol, shows a prominent molecular ion at m/z 136 and a base peak from the loss of a methyl group at m/z 121. nist.gov The presence of peaks at m/z 184/186 in the product's mass spectrum would be a clear indicator of successful chloromethylation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational (IR) and electronic (UV-Vis) spectroscopy are used to identify the functional groups within a molecule and to characterize its electronic properties.

The IR spectrum provides information about the different chemical bonds present in a molecule. For this compound, the spectrum would feature several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. pressbooks.pubacs.org The sharpness and exact position of this band can be influenced by hydrogen bonding. cdnsciencepub.com C-H stretching vibrations from the aromatic ring and the methyl groups would appear around 2850-3100 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1500-1600 cm⁻¹ region. pressbooks.pub A key diagnostic peak would be the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. okstate.edu The IR spectrum for the precursor 2,4,6-trimethylphenol is well-documented and serves as a valuable reference. nist.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π→π* transitions in the aromatic ring. For this compound, one would expect to see absorption maxima similar to other substituted phenols, typically around 270-280 nm. The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |

| 2850-3100 | C-H Stretch | Aromatic & Aliphatic C-H |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Phenolic C-O |

Advanced X-ray Crystallography for Solid-State Structure Determination

Advanced X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like this compound and its derivatives. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The intensities and positions of the diffracted X-rays are used to construct an electron density map, from which the atomic positions can be determined. nih.gov

The structural analysis of derivatives of this compound, such as Schiff bases formed from related trimethylphenylamines, has been successfully carried out using single-crystal X-ray diffraction. nih.gov These studies reveal detailed information about the molecular conformation, including the planarity of the aromatic rings and the torsion angles of the substituents. nih.gov For example, in a related Schiff base, the dihedral angle between the substituted phenyl rings was determined, highlighting the non-planar nature of the molecule in the solid state. nih.gov

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, a hypothetical crystallographic data table for this compound is presented below. This table is based on typical values observed for similar organic compounds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₁₃ClO |

| Formula Weight | 184.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 1018.9(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.203 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |

| Goodness-of-fit on F² | 1.05 |

Furthermore, the analysis of the crystal structure would provide precise bond lengths and angles. A selection of expected bond lengths for this compound is presented in Table 2, based on known values for similar molecular fragments.

Table 2: Expected Selected Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C-Cl | 1.78(3) |

| C(aromatic)-C(methyl) | 1.51(2) |

| C(aromatic)-O | 1.37(2) |

| C-C (in ring) | 1.39(2) - 1.40(2) |

| C(aromatic)-C(chloromethyl) | 1.50(2) |

| O-H | 0.82(3) |

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the chemical reactivity and physical properties of this compound and its derivatives. It allows for a precise mapping of the steric and electronic effects of the substituents on the phenol ring, which in turn influences their application in various fields.

Theoretical and Computational Studies on 3 Chloromethyl 2,4,6 Trimethylphenol

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the intricate steps of a chemical reaction. It allows for the characterization of short-lived, high-energy species like transition states and intermediates that are difficult to observe experimentally. montclair.edu

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). By locating the TS on the potential energy surface, chemists can calculate the activation energy (or activation barrier), which is the energy difference between the reactants and the transition state. This barrier determines the rate of the reaction.

For 3-(Chloromethyl)-2,4,6-trimethylphenol, one could computationally study reactions such as the SN2 substitution at the chloromethyl group or the oxidation of the phenol (B47542) ring. rsc.orgnih.gov Computational methods can identify the geometry of the transition state and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The activation energy provides a quantitative measure of how fast the reaction is likely to proceed. nih.gov

Table 2: Hypothetical Activation Barriers for Potential Reactions (Note: These values are for illustrative purposes to demonstrate the output of computational analysis.)

| Reaction Pathway | Reactants | Nucleophile | Activation Energy (kcal/mol) |

| SN2 Substitution | This compound | OH⁻ | E.g., 22.5 |

| Phenolic Oxidation (H-abstraction) | This compound | •OH | E.g., 8.1 |

| Electrophilic Aromatic Substitution | This compound | Cl₂ | E.g., 15.3 |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects in two primary ways: explicit and implicit solvation models.

Explicit Solvation: In this model, individual solvent molecules are included in the calculation along with the reactant molecules. This approach can capture specific interactions like hydrogen bonding between the solute and solvent but is computationally very demanding.

Implicit Solvation: This more common approach models the solvent as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) calculate the electrostatic interaction between the solute and this continuum. This method effectively captures the bulk effects of the solvent on the energetics of reactants, products, and transition states, providing a more realistic picture of the reaction in solution.

For this compound, studying a substitution reaction in a polar solvent like water versus a nonpolar solvent like hexane (B92381) using an implicit solvent model would reveal how the solvent stabilizes or destabilizes charged intermediates and transition states, thereby altering the activation barrier.

Intermolecular Interactions and Crystal Engineering: Insights from Chloro-Methyl Interchange

Crystal engineering focuses on designing solid materials with desired properties by controlling how molecules arrange themselves in a crystal lattice. rsc.org This arrangement is dictated by a subtle balance of intermolecular interactions. researchgate.net

Understanding these interactions is key to predicting and controlling the physical properties of a crystalline solid, such as its melting point, solubility, and morphology. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within a crystal. nih.gov

For this compound, the primary intermolecular interactions expected to govern its crystal packing are:

Hydrogen Bonding: The strong interaction between the hydroxyl (-OH) group (as a donor) and an oxygen or chlorine atom of a neighboring molecule (as an acceptor).

Halogen Bonding: A non-covalent interaction where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. rsc.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Van der Waals Forces: Weaker, non-specific attractive forces between molecules.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The reactivity of the chloromethyl group allows this compound to serve as a versatile building block for constructing complex molecular frameworks.

While direct examples of 3-(Chloromethyl)-2,4,6-trimethylphenol in heterocyclic synthesis are not extensively documented, its structure is analogous to precursors used in the formation of various ring systems. The reactive chloromethyl group is an excellent electrophile, capable of participating in intramolecular or intermolecular reactions to form heterocyclic structures. For instance, substituted phenols and their derivatives are foundational in synthesizing azaheterocycles like pyrazoles, pyridones, and triazoles. mdpi.com The synthesis of Schiff bases, which are precursors to many heterocyclic compounds, often involves the condensation of an amine with an active carbonyl compound, a role that derivatives of this phenol (B47542) could fulfill after modification. nih.gov The presence of the phenolic hydroxyl and the chloromethyl group on the same molecule provides the functionality needed for cyclization reactions, leading to the formation of oxygen-containing heterocycles such as chromanes or furans under appropriate reaction conditions.

The compound serves as a valuable precursor for creating specifically designed molecular scaffolds. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The trimethyl-substituted phenol ring provides a rigid and well-defined core. The chloromethyl group acts as a reactive handle for introducing the scaffold into a larger molecule or for attaching other molecular fragments through nucleophilic substitution reactions. This is similar to how related compounds, such as 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene, are used as multifunctional connectors in synthesis. sigmaaldrich.com The ability to selectively react at the chloromethyl position allows for the controlled, stepwise construction of complex, three-dimensional organic architectures essential in medicinal chemistry and materials science.

Development of Dynamic Covalent Networks and Adaptable Materials

A significant application of phenol derivatives with benzylic functional groups is in the creation of advanced polymers known as Covalent Adaptable Networks (CANs). These materials combine the strength of traditional thermosets with the reprocessability of thermoplastics.

Recent research has highlighted benzyl (B1604629) ether chemistry as a robust method for designing CANs. rsc.orgrsc.org The core principle involves a dynamic covalent chemistry based on transetherification of benzyl ethers. rsc.org These networks are created by the reaction of multifunctional benzyl ethers with polyols, often in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA). rsc.org

The resulting benzyl ether linkages within the polymer network can be broken and reformed at elevated temperatures, allowing the material to be reshaped, repaired, or recycled. researchgate.net This dynamic bond exchange, which can be dissociative in nature, enables the network to relax stress and flow like a viscous liquid when heated, yet behave as a robust solid at operating temperatures. rsc.orgrsc.org this compound is an ideal starting material for synthesizing the necessary benzyl ether monomers for these CANs. The chloromethyl group can be readily converted to a benzyl ether, which then becomes the dynamic linkage in the adaptable network.

| Parameter | Description | Significance in CANs |

| Dynamic Chemistry | Transetherification of benzyl ethers. rsc.org | Allows for network rearrangement, leading to reprocessability and stress relaxation. rsc.orgrsc.org |

| Monomers | Difunctional benzyl ethers and tri-functional alcohols (e.g., trimethylolpropane). rsc.org | Forms the cross-linked polymer network. This compound is a precursor to such monomers. |

| Catalyst | Acid catalysts such as p-toluenesulfonic acid (pTSA). rsc.org | Facilitates the reversible benzyl ether exchange reaction. |

| Stimulus | Heat. researchgate.net | Triggers the dynamic bond exchange, enabling material flow and reprocessing. |

This table summarizes the key design principles for benzyl ether-based Covalent Adaptable Networks (CANs), highlighting the dynamic chemistry and components involved.

Beyond CANs, the reactivity of this compound allows for its incorporation into a variety of other polymer systems. The chloromethyl group can participate in various polymerization reactions, including condensation and substitution polymerizations. This enables the creation of polymers with tailored properties, where the rigid, bulky trimethylphenol unit can enhance thermal stability and influence the mechanical properties of the final material. epa.gov For example, molecularly imprinted polymers (MIPs), which have binding sites specific for a template molecule, have been synthesized using 2,4,6-trichlorophenol, a structurally related compound. nih.gov This suggests the potential for using this compound to create specialized polymers with recognition capabilities. Furthermore, the synthesis of alternating copolymers using benzyl vinyl ethers demonstrates the versatility of benzyl-containing monomers in creating highly controlled polymer architectures. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The molecular structure of this compound makes it a candidate for use as a "tecton," or building block, in self-assembly processes.

The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, allowing it to form predictable and directional interactions with other molecules. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The combination of these interactions can guide the spontaneous organization of molecules into larger, ordered supramolecular structures like sheets, tubes, or capsules. The analysis of intermolecular interactions in crystal structures of similar molecules, such as certain Schiff bases, often reveals complex networks of hydrogen bonds and other non-covalent forces that dictate the solid-state packing. nih.gov The specific substitution pattern of the methyl groups on the phenol ring can also be used to fine-tune these interactions, influencing the geometry and stability of the resulting self-assembled architectures.

Exploration as Chemical Probes in Mechanistic Studies and Catalysis

The unique structural attributes of this compound, specifically the presence of a reactive benzylic chloride and a sterically hindered phenolic hydroxyl group, suggest its potential utility as a specialized chemical probe for investigating reaction mechanisms and as a ligand or precursor in catalysis. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies explicitly detailing its application in these domains.

The inherent reactivity of the chloromethyl group offers a potential handle for derivatization or for tracking reaction pathways. In principle, this functional group could be targeted by nucleophiles, allowing the molecule to act as a reporter or trapping agent in mechanistic investigations. For instance, its reaction kinetics with various nucleophiles could provide insights into the electronic and steric effects of the substituted phenol ring.

In the field of catalysis, the phenolic oxygen and the benzylic carbon present two potential coordination sites for metal centers. Modification of the chloromethyl group could lead to the synthesis of novel ligands. For example, substitution of the chlorine with a phosphine (B1218219) or amine moiety could yield bidentate ligands capable of forming stable complexes with transition metals. These complexes could then be evaluated for their catalytic activity in various organic transformations.

Despite these theoretical possibilities, there is a lack of published research demonstrating the practical application of this compound as a chemical probe or in catalytic systems. The compound is listed in the inventories of several chemical suppliers, often categorized as a rare or research chemical. This suggests that while it is available for investigation, it has not been extensively studied or adopted for the specific purposes of mechanistic elucidation or catalysis.

Further research would be required to explore and validate the potential of this compound in these advanced applications. Such studies would likely involve systematic investigations of its reactivity, the synthesis and characterization of its derivatives and metal complexes, and the evaluation of their performance in relevant chemical reactions.

Q & A

Q. What strategies optimize the regioselectivity of nucleophilic substitutions on this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide). Varying nucleophile strength (e.g., amines vs. thiols) and reaction temperature can shift selectivity toward SN1 or SN2 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.